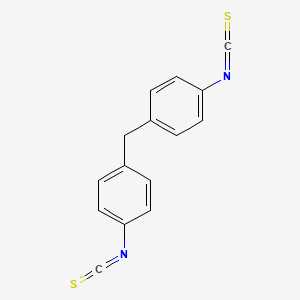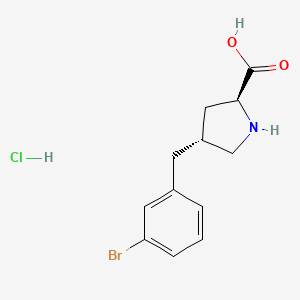
Metacrilato de 3-(perfluorobutíl)-2-hidroxipropilo
Descripción general
Descripción
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate is a specialized fluorinated monomer known for its unique properties, including high thermal and chemical stability, hydrophobicity, and oleophobicity. These characteristics make it valuable in various industrial and scientific applications, particularly in the fields of polymer chemistry and materials science.
Aplicaciones Científicas De Investigación
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used to synthesize fluorinated polymers with unique surface properties.
Biomedicine: Incorporated into drug delivery systems and medical devices due to its biocompatibility and stability.
Materials Science: Employed in the development of advanced materials with enhanced durability and resistance to harsh environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate typically involves the esterification of 3-(perfluorobutyl)-2-hydroxypropyl alcohol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-(Perfluorobutyl)-2-hydroxypropyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Addition: The methacrylate group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Catalyzed by acids or bases, depending on the desired product.
Addition: Typically requires nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Polymers: Used in coatings, adhesives, and sealants.
Esters and Ethers: Utilized in various chemical formulations and applications.
Mecanismo De Acción
The unique properties of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate are primarily due to the presence of the perfluorobutyl group, which imparts hydrophobicity and oleophobicity. The methacrylate group allows for polymerization, enabling the formation of various polymeric structures. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules and surfaces .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- Perfluorooctyl methacrylate
- Perfluorodecyl methacrylate
Uniqueness
Compared to similar compounds, 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate offers a balance of hydrophobicity and reactivity due to its shorter perfluorobutyl chain and the presence of a hydroxyl group. This makes it particularly suitable for applications requiring both surface activity and chemical versatility .
Propiedades
IUPAC Name |
(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F9O3/c1-5(2)7(22)23-4-6(21)3-8(12,13)9(14,15)10(16,17)11(18,19)20/h6,21H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTGGJURYOEMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381270 | |
| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36915-03-4 | |
| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















